molecular formula C15H25N3O3S B7641745 N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide

N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide

Cat. No. B7641745
M. Wt: 327.4 g/mol
InChI Key: MLUSWRCXYFFZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide, also known as DT-13, is a novel small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. DT-13 is a synthetic compound that belongs to the pyrazole family and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. This compound has also been shown to inhibit the Wnt/β-catenin pathway, which is a key signaling pathway involved in tumor growth and metastasis. In addition, this compound has been shown to inhibit the NF-κB pathway, which is a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit cell migration and invasion. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In cardiovascular research, this compound has been shown to reduce myocardial infarct size, improve cardiac function, and inhibit platelet aggregation.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide has several advantages for lab experiments, including its small molecular size, its synthetic nature, and its ability to selectively target specific pathways. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide research, including the development of more efficient synthesis methods, the identification of more specific targets and pathways, and the evaluation of its potential therapeutic applications in human clinical trials. This compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide involves a multistep process that starts with the reaction of 5-methyl-1-pentan-3-ol with 1,1-dioxothiane-4-carboxylic acid to form the corresponding ester. The ester is then reacted with hydrazine hydrate to form the hydrazide, which is then cyclized with acetic anhydride to form the pyrazole ring. The final step involves the reaction of the pyrazole with 3-chloropropanoyl chloride to form this compound.

Scientific Research Applications

N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and liver cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
In inflammation research, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammation.
In cardiovascular research, this compound has been shown to possess cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia/reperfusion injury. This compound has also been shown to inhibit platelet aggregation, which is a key process involved in thrombosis and cardiovascular diseases.

properties

IUPAC Name

N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-4-13(5-2)18-11(3)10-14(17-18)15(19)16-12-6-8-22(20,21)9-7-12/h10,12-13H,4-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUSWRCXYFFZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C(=O)NC2CCS(=O)(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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